2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents Development A study by Menciu et al. (1999) highlighted the synthesis of a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally similar to 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, aimed at discovering novel antiallergic compounds. The research found that certain amides exhibited significant potency as antiallergic agents, being hundreds of times more effective than astemizole in histamine release assays, with one compound showing an IC50 of 0.016 μM. This compound also demonstrated inhibitory activity in IL-4 and IL-5 production tests, indicating its potential as a potent antiallergic agent with a promising pharmacological profile for further development (Menciu et al., 1999).
Versatile Reagents for N-Alkylacetamide Synthesis Research by Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as new reagents for the synthesis of N-alkylacetamides and carbamates. These reagents, through facile reactions with alkyl halides and sulfonates, enable the production of substituted products, which can be transformed into N-alkylacetamides. This study highlights the broad utility of these reagents in the synthesis of compounds that include the acetamide moiety, a common feature in many pharmaceutical products, demonstrating the relevance of such methodologies in the development of new drugs and natural product analogues (Sakai et al., 2022).
Antimalarial Sulfonamides as COVID-19 Drugs A theoretical investigation by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, showing potential in vitro antimalarial activity and suggesting their application in COVID-19 drug discovery. The study emphasized the synthesis of various sulfonamide derivatives with significant antimalarial activity, highlighting compound 6a, which exhibited excellent activity with an IC50 value of 1.2µM. The research underlines the flexibility of sulfonamide-based compounds in addressing multiple disease targets, including their potential use in treating COVID-19, through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-18-9-11-19(12-10-18)17-31(29,30)23-15-27(22-8-3-2-7-21(22)23)16-24(28)26-14-20-6-4-5-13-25-20/h2-13,15H,14,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDRYBFOQYELKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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